molecular formula C8H16BF3KNO2 B2561543 potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate CAS No. 1577289-26-9

potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate

Cat. No.: B2561543
CAS No.: 1577289-26-9
M. Wt: 265.12
InChI Key: VDXCUELHZISZHJ-UHFFFAOYSA-N
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Description

Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is a boron-containing organocarbamate compound characterized by a trifluoroboranuidyl (-BF₃K) group attached to a propyl chain, which is further linked to a tert-butyl carbamate moiety. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where boronate esters or salts act as key intermediates. The tert-butyl carbamate group enhances stability, while the trifluoroboranuidyl group facilitates nucleophilic reactivity .

Properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5-9(10,11)12;/h4-6H2,1-3H3,(H,13,14);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXCUELHZISZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCNC(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577289-26-9
Record name potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromopropyl trifluoroborate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates primarily in substitution reactions and coupling reactions , leveraging its trifluoroborate group as a reactive site.

Substitution Reactions

The trifluoroborate group acts as a leaving group, enabling nucleophilic substitution. Key examples include:

  • Palladium-catalyzed coupling :

    • In a patented process, the compound reacts with cesium carbonate and palladium(II) acetate to form coupled products, likely via Suzuki-Miyaura cross-coupling mechanisms .

    • Reaction conditions: THF solvent, inert atmosphere, and palladium catalysts facilitate bond formation with aryl halides or triflates .

ReagentCatalystConditionsProduct Type
Cesium carbonatePalladium(II) acetateTHF, inert atmosphereCoupled organic compound
Aryl halidesPalladium(0) catalystTHF, room temperatureCarbon-carbon bond products

Coupling Reactions

The compound is effective in modern coupling methods:

  • Suzuki-Miyaura cross-coupling : Forms carbon-carbon bonds with aryl halides or triflates using palladium catalysts .

  • Copper-mediated bond formation : Facilitates C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation under controlled conditions .

  • Direct boronic acid synthesis : Enables efficient boronic acid synthesis from aryl chlorides via palladium-catalyzed pathways .

Structural Comparison with Similar Compounds

The following table highlights key differences between the target compound and structurally analogous derivatives:

CompoundCAS NumberMolecular WeightStructural Features
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate1577289-26-9265.13 g/mol3-propyl chain, trifluoroborate
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate926280-83-3251.1 g/mol2-ethyl chain, trifluoroborate
tert-Butyl (3-(methylamino)propyl)carbamate442514-22-9N/AMethylamino group, no trifluoroborate

Key Research Findings

  • Reactivity : The trifluoroborate group’s stability and reactivity make it a versatile intermediate for cross-coupling .

  • Synthesis scalability : Industrial production mirrors laboratory methods but requires precise control of temperature and reagent purity .

  • Functional group influence : The tert-butyl carbamate and trifluoroborate moieties enhance stability and facilitate nucleophilic attack .

This compound’s distinct reactivity profile, particularly in substitution and coupling reactions, positions it as a valuable tool in organic synthesis and drug discovery. Structural comparisons with analogs underscore its unique utility in forming biologically active molecules.

References European Patent EP3625223B1. PubChem CID 42614635. Frontiers Specialty Chemicals.

Scientific Research Applications

Organic Synthesis

Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to participate in nucleophilic substitution reactions allows for the creation of diverse organic compounds, making it invaluable in synthetic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of new pharmaceuticals. The trifluoroborate group can facilitate the formation of biologically active molecules, contributing to drug discovery and development efforts. Its unique properties enable it to act as a Lewis acid, enhancing its role in catalyzing various chemical reactions relevant to medicinal applications.

Agrochemicals

The compound is also used in the synthesis of agrochemicals, where it contributes to the development of herbicides and pesticides. Its ability to form stable bonds with various nucleophiles allows for the creation of effective agricultural chemicals that can improve crop yields and pest resistance .

Case Study 1: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. The compound's reactivity allows for modifications that enhance the efficacy and selectivity of these agents against cancer cells, showcasing its potential in pharmaceutical applications .

Case Study 2: Development of Specialty Chemicals

In industrial applications, this compound has been employed in producing specialty chemicals that require precise control over molecular structure. Its unique properties enable manufacturers to create tailored products that meet specific performance criteria, such as improved solubility or stability under various conditions .

Mechanism of Action

The mechanism by which potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. This property makes the compound useful in catalyzing various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (Da) Key Features Applications
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate (Target) Not available C₉H₁₆BF₃KNO₂* ~265 (inferred) Propyl chain, trifluoroboranuidyl, tert-butyl carbamate Cross-coupling reactions, drug synthesis intermediates
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate 926280-83-3 C₈H₁₄BF₃KNO₂ 251.2 Ethyl chain, shorter boron-amine linkage Organic synthesis, catalyst precursors
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 1881296-73-6 C₁₄H₁₉BrFNO₂ 332.2 Bromo substituent, fluorophenyl group Pharmaceutical intermediates (e.g., alkylation reactions)
tert-Butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate 2031259-01-3 C₉H₁₇F₃N₂O₂ 242.0 Trifluoromethyl group, methylamino substituent Potential protease inhibitors, agrochemical precursors

*Inferred based on structural similarity to .

Reactivity and Stability

  • Boron-Containing Analogs: The target compound and its ethyl-chain analog both feature a trifluoroboranuidyl group, which enhances stability in protic solvents compared to boronic acids. However, the longer propyl chain in the target compound may improve solubility in non-polar solvents, albeit at the cost of reduced electrophilicity compared to the ethyl analog .
  • Halogenated and Aromatic Analogs :

    • The bromo-fluorophenyl analog is highly reactive in nucleophilic substitution (SN2) reactions due to the electron-withdrawing fluorophenyl group and labile bromine atom. This contrasts with the boron-containing compounds, which are more suited for cross-coupling .
  • Trifluoromethylated Analog: The trifluoro-methylamino compound (CAS 2031259-01-3, ) lacks boron but includes a trifluoromethyl group, offering metabolic stability in drug design. Its methylamino group may participate in hydrogen bonding, unlike the ionic trifluoroboranuidyl group .

Research Findings and Limitations

  • ORTEP-3 could model its conformational flexibility.
  • Gaps in Evidence : Experimental data on the target compound’s solubility, thermal stability, and reaction yields are absent in the provided evidence. Most inferences are drawn from structural analogs .

Biological Activity

Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate (CAS Number: 1577289-26-9) is a novel compound that has garnered interest in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Molecular Formula : C8_8H16_{16}BF3_3KNO2_2
  • Molecular Weight : Approximately 265.13 g/mol
  • Functional Groups : Contains a tert-butyl group, a carbamate functional group, and a trifluoroborane moiety.

This structural composition imparts distinct reactivity and stability, making it suitable for various applications in chemistry and biology .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Tert-butyl carbamate and 3-bromopropyl trifluoroborate.
  • Conditions : The reaction is conducted in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture interference.
  • Base : Potassium tert-butoxide is commonly used to facilitate the reaction .

The biological activity of this compound is primarily attributed to the trifluoroborate group, which can act as a Lewis acid. This property allows it to interact with various molecular targets, facilitating the formation of new bonds through electron pair acceptance from nucleophiles. This mechanism is crucial for its application in drug development and synthesis of biologically active molecules .

Applications in Biological Research

  • Pharmaceutical Development : The compound is utilized in synthesizing new drugs, particularly those targeting specific biological pathways such as cholesterol metabolism through PCSK9 inhibition .
  • Agrochemicals : Its reactivity allows for the creation of compounds with potential agricultural applications, enhancing crop protection and yield .
  • Biological Studies : Research has indicated that derivatives of this compound can exhibit antibacterial properties, making it valuable in developing new antimicrobial agents .

Case Study 1: Antimicrobial Activity

Research conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential for these compounds to serve as effective treatments for bacterial infections .

Case Study 2: PCSK9 Inhibition

A study explored the role of this compound in inhibiting PCSK9, a protein involved in cholesterol regulation. By modulating PCSK9 activity, this compound could contribute to lowering LDL cholesterol levels, presenting a therapeutic avenue for cardiovascular diseases .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate926280-83-30.70
tert-Butyl (2-(methylamino)ethyl)carbamate122734-32-10.67
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate117499-16-80.66

The table above illustrates the structural similarities between this compound and other related compounds, emphasizing its unique trifluoroborane functionalization that enhances its chemical properties .

Q & A

Q. What are the established synthetic routes for potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl chloroformate with an amine-containing precursor (e.g., 3-aminopropyl trifluoroborane derivatives). Key intermediates, such as tert-butyl 3-aminopropylcarbamate, are characterized using:

  • 1H/13C NMR : To confirm amine protection and boron trifluoride coordination .
  • Mass Spectrometry (MS) : For exact mass verification (e.g., trifluoroboranuidyl group adds ~85.98 Da) .
  • Infrared (IR) Spectroscopy : To identify B-F stretching vibrations (~1,450–1,350 cm⁻¹) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns and boron coordination geometry. For example, hydrogen bonds between N–H and carbonyl groups stabilize crystal packing .
  • Multinuclear NMR : 19F NMR detects trifluoroboranuidyl environments, while 11B NMR confirms boron hybridization (e.g., trigonal vs. tetrahedral) .
  • Single-Crystal Diffraction : Optimize crystallization using mixed solvents (e.g., acetonitrile/water) to obtain high-quality crystals for ORTEP-3 visualization .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation. Evidence from tert-butyl carbamate analogs shows that acetonitrile/water mixtures yield well-diffracting crystals .
  • Temperature Gradients : Gradual cooling (e.g., 25°C → 4°C) reduces lattice defects.
  • Additives : Small amounts of trifluoroacetic acid may enhance crystal lattice stability by protonating residual amines .
  • Data Collection : Use WinGX or SIR97 for structure solution, focusing on resolving boron trifluoride positional disorder .

Q. What strategies resolve discrepancies in NMR data caused by byproducts or dynamic processes?

Methodological Answer:

  • Variable-Temperature NMR : Identify dynamic equilibria (e.g., boron coordination changes) by analyzing peak splitting at low temperatures (−40°C) .
  • 2D NMR (HSQC, HMBC) : Map coupling between 19F and 11B nuclei to distinguish trifluoroboranuidyl signals from impurities .
  • Chromatographic Separation : Use reverse-phase HPLC with trifluoroacetic acid in the mobile phase to isolate byproducts (e.g., hydrolyzed carbamate derivatives) .

Q. How does the trifluoroboranuidyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Boron Coordination : The trifluoroboranuidyl group acts as a stabilizing ligand in Suzuki-Miyaura couplings. Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) to prevent deboronation .
  • Solvent Effects : Use anhydrous THF or DME to maintain boron trifluoride stability. Aprotinic solvents (e.g., DMF) may hydrolyze the group .
  • Byproduct Analysis : Monitor for fluoride release via ion chromatography, which indicates ligand displacement .

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